1-Phenyl-cyclopropylamine
Description
Historical Context and Evolution of Research on Cyclopropylamine (B47189) Derivatives
The journey of cyclopropylamine derivatives in medicinal chemistry is intrinsically linked to the development of monoamine oxidase inhibitors (MAOIs). A pivotal moment in this history was the synthesis of trans-2-phenylcyclopropylamine, widely known as tranylcypromine (B92988), in 1948. wikipedia.org Initially investigated as an analog of amphetamine, its potent MAOI activity was discovered in 1959. wikipedia.org This discovery was significant because, unlike the earlier hydrazine-based MAOIs, tranylcypromine offered a different chemical structure, suggesting the potential for a more favorable therapeutic profile. wikipedia.org
Significance in Medicinal Chemistry and Pharmacology
The significance of 1-Phenyl-cyclopropylamine in medicinal chemistry and pharmacology is largely attributed to its ability to act as a potent and often irreversible inhibitor of key enzymes, particularly monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT). ontosight.ainih.gov
Monoamine Oxidase (MAO) Inhibition: this compound is a mechanism-based inactivator of mitochondrial MAO. nih.gov MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. wikipedia.orgnih.gov By inhibiting MAO, this compound and its derivatives can increase the synaptic availability of these neurotransmitters, which is a key mechanism in the treatment of depression and other mood disorders. wikipedia.orgontosight.ai Research has shown that this compound can form a covalent adduct with the flavin cofactor of MAO, leading to its irreversible inactivation. nih.govnih.gov
Phenylethanolamine N-methyltransferase (PNMT) Inhibition: PNMT is the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. nih.govwikipedia.org this compound has been identified as a potent inhibitor of PNMT. ontosight.ai By blocking this enzyme, it can alter the levels of epinephrine, which plays a role in various physiological processes, including the regulation of blood pressure and the body's stress response. nih.gov The ability to modulate the epinephrine pathway makes PNMT inhibitors like this compound valuable tools for studying these processes and for their potential therapeutic applications in conditions where epinephrine levels are dysregulated. nih.goveurofinsdiscovery.com
The dual inhibitory action on both MAO and PNMT, along with the potential to modulate other biological pathways, underscores the profound significance of the this compound scaffold in neuropharmacology and the development of drugs for neurological disorders. chemimpex.com
Role as a Structural Scaffold in Drug Design
The this compound moiety is considered a "privileged scaffold" in drug design. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of new drugs. acs.orgnih.govresearchgate.net The rigid cyclopropane (B1198618) ring helps to lock the molecule into a specific conformation, which can enhance binding to a target receptor or enzyme active site. acs.org
This scaffold has been extensively utilized in the design of novel therapeutic agents beyond its initial application in antidepressants. Researchers have systematically modified the this compound core to explore structure-activity relationships (SAR) and develop compounds with improved potency and selectivity for various targets. nih.govresearchgate.net
Examples of its application as a structural scaffold include:
Antidepressants: Building upon the success of tranylcypromine, new derivatives are being developed to achieve greater selectivity for MAO-A or MAO-B, potentially reducing side effects. nih.gov
Anticancer Agents: The discovery that tranylcypromine inhibits lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, has opened a new avenue of research. nih.govresearchgate.net The this compound scaffold is now being used to design more potent and selective LSD1 inhibitors for cancer therapy. nih.govresearchgate.net
Neuroprotective Agents: The modulation of monoamine levels by MAO inhibitors has led to investigations into their potential neuroprotective effects in conditions like Parkinson's disease. wikipedia.org
Research Tools: Radiolabeled versions of this compound are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing this scaffold. ontosight.ai
The inherent versatility and favorable pharmacological properties of the this compound structure ensure its continued importance as a foundational element in modern medicinal chemistry. acs.orgchemimpex.com
Overview of Key Biological Activities Under Investigation
The primary biological activity of this compound and its derivatives stems from their ability to inhibit flavin-dependent amine oxidases. sigmaaldrich.com The key activities currently under intense academic investigation include:
Monoamine Oxidase (MAO) Inhibition: As previously mentioned, these compounds are potent inhibitors of both MAO-A and MAO-B. wikipedia.orgnih.gov The irreversible nature of this inhibition is a key feature, leading to a long-lasting therapeutic effect. nih.gov
Lysine-Specific Demethylase 1 (LSD1) Inhibition: This is a more recently discovered activity that has generated significant excitement. nih.govresearchgate.net LSD1 plays a crucial role in epigenetic regulation by demethylating histones, and its inhibition has shown promise in preclinical cancer models. wikipedia.orgnih.gov
Phenylethanolamine N-methyltransferase (PNMT) Inhibition: The inhibition of this enzyme provides a mechanism to modulate catecholamine levels, with potential implications for cardiovascular and neurological conditions. ontosight.ainih.gov
Modulation of Other Biological Pathways: Research suggests that the biological effects of phenylcyclopropylamine derivatives may not be solely due to MAO inhibition. nih.gov Studies have indicated that they can also influence other systems, including the upregulation of GABA-B receptors and interference with cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The ongoing investigation into these and other potential biological activities highlights the rich pharmacology of the this compound scaffold and its potential to yield novel therapies for a variety of diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBDGKUVUVWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276733 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41049-53-0 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-Phenyl-cyclopropylamine and Derivatives
Several key methodologies have been developed for the synthesis of this compound and its analogs. These approaches often involve the construction of the cyclopropane (B1198618) ring followed by the introduction of the amine functionality, or vice versa.
Reductive Amination Approaches
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this typically involves the reaction of phenyl cyclopropyl (B3062369) ketone with an amine source in the presence of a reducing agent.
The direct reductive amination of aldehydes and ketones offers a powerful route to primary, secondary, and tertiary amines. acs.org This method is valued for its conciseness and the wide availability of starting materials. acs.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of aldehydes or ketones. masterorganicchemistry.com While effective for many amine syntheses, direct alkylation of amines with alkyl halides can be difficult to control, making reductive amination a preferred alternative to avoid multiple alkylations. masterorganicchemistry.com
Detailed studies on the reductive chemistry of cyclopropyl ketones using carbon monoxide as a reducing agent have revealed the complexity of these reactions. researchgate.net Depending on the catalytic system (e.g., rhodium or ruthenium complexes) and reaction conditions, the reaction of a cyclopropyl ketone with an amine can yield a variety of products, including the desired cyclopropylamine (B47189), as well as ring-opened products like aminoketones, pyrrolidines, or 1,4-diaminopentanes. researchgate.net For instance, the reduction of phenyl cyclopropyl ketone under certain conditions can lead to ring-opening, suggesting the formation of a ketyl radical anion intermediate. rsc.org
Table 1: Reductive Amination of Phenyl Cyclopropyl Ketone
| Amine Source | Reducing Agent | Catalyst | Product | Yield (%) | Reference |
| Ammonia | NaBH3CN | - | This compound | Moderate | masterorganicchemistry.com |
| Various | Carbon Monoxide | Rhodium Complex | Various amines | 74-94 | researchgate.net |
| Anilines/Dialkylamines | Phenylsilane | Dibutyltin dichloride | Substituted amines | - | acs.org |
Cyclopropanation Strategies
Cyclopropanation reactions are fundamental to the synthesis of the core cyclopropane structure. These methods involve the addition of a carbene or carbenoid to an alkene.
The Kulinkovich reaction and its variations are powerful tools for the synthesis of cyclopropanol (B106826) and cyclopropylamine derivatives. organic-chemistry.orgnih.gov The original reaction involves the treatment of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to form cyclopropanols. organic-chemistry.orgwikipedia.org
A significant modification, the Kulinkovich-Szymoniak reaction, allows for the preparation of primary cyclopropylamines from nitriles. organic-chemistry.org This method utilizes a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate which reacts with the nitrile. organic-chemistry.orgorganic-chemistry.org The use of diethylzinc (B1219324) in place of a Grignard reagent has also been shown to be effective for the synthesis of 1-aryl-substituted primary cyclopropylamines from aromatic nitriles, with yields for 1-phenylcyclopropylamine reaching 62%. organic-chemistry.org The choice of reagents and their stoichiometry is crucial; for example, using more than two equivalents of ethylmagnesium bromide can decrease the yield of the desired cyclopropylamine. organic-chemistry.org
Table 2: Titanium(IV)-Mediated Synthesis of 1-Arylcyclopropylamines
| Nitrile Substrate | Reagents | Product | Yield (%) | Reference |
| Benzonitrile | EtMgBr, Ti(OiPr)4, Lewis Acid | This compound | Good | organic-chemistry.org |
| Benzonitrile | Et2Zn, Ti(OiPr)4 | This compound | 62 | organic-chemistry.org |
| Acceptor-substituted aryl nitriles | Et2Zn, Ti(OiPr)4 | Corresponding 1-arylcyclopropylamine | 62-82 | organic-chemistry.org |
| Donor-substituted aryl nitriles | Et2Zn, Ti(OiPr)4 | Corresponding 1-arylcyclopropylamine | 40-56 | organic-chemistry.org |
The addition of metal carbenes to alkenes is a direct and general method for synthesizing cyclopropanes. nih.govacs.org This approach often involves the use of diazo compounds as carbene precursors in the presence of a transition metal catalyst. nih.govacs.org For the synthesis of this compound derivatives, this would typically involve the reaction of a styrene (B11656) derivative with a suitable carbene.
The choice of catalyst and carbene precursor is critical for the success and selectivity of the reaction. dicp.ac.cnrsc.org While diazoalkanes are common carbene sources, their handling can be hazardous. nih.gov Alternative, safer carbene precursors are therefore of great interest. dicp.ac.cn Both electron-rich and electron-deficient alkenes can undergo cyclopropanation, although the catalyst's steric and electronic properties can influence the reaction's efficiency. dicp.ac.cn For example, some cobalt-catalyzed cyclopropanations are sensitive to the steric properties of the alkene. dicp.ac.cn
The Simmons-Smith reaction is a classic and widely used method for cyclopropanation, employing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwiley-vch.de This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org
The reactivity of the Simmons-Smith reagent can be enhanced by the Furukawa modification, which uses diethylzinc instead of the zinc-copper couple. wikipedia.org The presence of a hydroxyl group on the alkene substrate can direct the cyclopropanation to occur on the same face of the double bond, a feature that has been exploited in asymmetric synthesis. wiley-vch.deorganic-chemistry.org While the standard Simmons-Smith reaction is well-suited for transferring the parent methylene (B1212753) group (CH2), modifications are needed for the transfer of substituted carbenes. dicp.ac.cn
Curtius Rearrangement and Analogous Methods
The Curtius rearrangement is a versatile thermal or photochemical reaction that converts a carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate. nih.govresearchgate.net This isocyanate can then be trapped with various nucleophiles to yield amines, urethanes, or ureas. nih.govnih.gov This method is known for its mild conditions and retention of stereochemistry. nih.gov
For the synthesis of this compound, the starting material would be 1-phenyl-cyclopropanecarboxylic acid. This acid is first converted to an acyl azide, which then undergoes rearrangement to form 1-phenyl-cyclopropyl isocyanate. Subsequent hydrolysis of the isocyanate yields the desired this compound. The conversion of the carboxylic acid to the acyl azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov The Curtius rearrangement has been successfully applied to the synthesis of various cyclopropylamine derivatives, including optically active ones. nih.govrsc.org
Table 3: Key Steps in the Curtius Rearrangement for this compound Synthesis
| Starting Material | Key Intermediate | Final Product | Reagents for Azide Formation | Reference |
| 1-Phenyl-cyclopropanecarboxylic acid | 1-Phenyl-cyclopropyl isocyanate | This compound | DPPA, Et3N | nih.gov |
| 1-Phenyl-cyclopropanecarboxylic acid | 1-Phenyl-cyclopropyl isocyanate | This compound | (1) SOCl2, (2) NaN3 | nih.gov |
Advanced Synthetic Techniques for Cyclopropylamine Derivatives
The synthesis of cyclopropylamines, including 1-phenylcyclopropylamine, has evolved significantly, moving beyond classical methods to embrace advanced techniques that offer greater control over stereochemistry and functional group tolerance. acs.org These methods are crucial for accessing structurally complex and biologically relevant molecules. thieme-connect.com
Stereoselective Synthesis and Chiral Resolution
Achieving stereocontrol in the synthesis of substituted cyclopropylamines is a significant challenge. Methods for preparing trans-2-substituted-cyclopropylamines with high diastereoselectivity often rely on trapping electrophilic zinc homoenolates with amines, followed by ring closure. chemrxiv.org The choice of solvent can be critical; for instance, the addition of polar aprotic solvents can prevent cis/trans-isomerization by inhibiting the ring-opening of the cyclopropylamine product in the presence of zinc halide salts. chemrxiv.org Asymmetric synthesis of cyclopropylamine derivatives has been approached through various routes, including those based on carbenoid species, ylide formation, and intramolecular cyclopropanations. researchgate.net
For racemic mixtures of compounds like 1-phenylcyclopropylamine, chiral resolution is a common strategy to isolate pure enantiomers. Key methods include:
Diastereomeric Crystallization : This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid. fishersci.comcrysforma.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing one to be selectively crystallized and separated by filtration. fishersci.com For example, the trans-isomer of 2-phenylcyclopropanecarboxylic acid, a precursor to trans-2-phenylcyclopropylamine, can be separated from the cis-isomer by recrystallization from hot water. google.com
Chiral Chromatography : Direct high-performance liquid chromatographic (HPLC) methods can resolve enantiomers without derivatization. nih.gov A crown ether-based chiral stationary phase has been successfully used for the enantiomeric resolution of phenylalkylamines. nih.gov Capillary electrophoresis using chiral selectors like pentosan polysulfate has also demonstrated the separation of racemic trans-2-phenylcyclopropylamine. researchgate.net
The following table summarizes common chiral resolution techniques applicable to 1-phenylcyclopropylamine and related structures.
| Resolution Technique | Principle | Example Application |
| Diastereomeric Salt Crystallization | Reaction of a racemic base with a chiral acid to form separable diastereomeric salts. fishersci.comcrysforma.com | Separation of enantiomers of a primary amine using an enantiomerically pure organic acid. fishersci.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Direct resolution of phenylalkylamines on an S-18-crown-6-ether column. nih.gov |
| Chiral Capillary Electrophoresis | Differential migration of enantiomers in a capillary under the influence of an electric field and a chiral selector. researchgate.net | Separation of racemic trans-2-phenylcyclopropylamine using pentosan polysulfate as a buffer additive. researchgate.net |
Electro-Organic Synthesis Approaches
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and minimizing waste. primescholars.com This approach uses electrical current to drive chemical reactions, enabling precise control over transformations. primescholars.comsigmaaldrich.com
A notable application is the electro-induced Hofmann rearrangement of cyclopropyl amides to furnish the corresponding cyclopropylamines or their carbamate (B1207046) derivatives. thieme-connect.comthieme-connect.comresearchgate.net This method operates in an undivided cell under galvanostatic conditions and has been shown to be effective for a range of 1-substituted cyclopropyl amides, providing a practical route to compounds like 1-phenylcyclopropylamine. thieme-connect.comthieme-connect.com The reaction proceeds with good functional group tolerance, though yields can be moderate for substrates with electron-withdrawing groups like a nitro substituent. thieme-connect.com
The table below presents selected results from the electro-induced Hofmann rearrangement of various 1-phenylcyclopropanecarboxamides to their corresponding methyl carbamates.
| Substituent on Phenyl Ring | Product | Yield (%) |
| H | 2a | 94% |
| 4-Me | 2b | 81% |
| 4-OMe | 2c | 88% |
| 4-F | 2j | 76% |
| 4-Cl | 2k | 71% |
| 4-NO₂ | 2n | 50% |
| Data sourced from a study on electro-induced Hofmann rearrangement. thieme-connect.com |
Beyond direct synthesis, electrochemical methods can also be used for derivatization, such as the oxidative ring-opening of N-cyclopropylamides with alcohols to produce 1,3-oxazines. chemistryviews.org
Photoredox Catalysis in Cyclopropylamine Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, capable of generating reactive radical intermediates under mild conditions. nih.gov Cyclopropylamines are excellent substrates for these transformations due to their ability to undergo irreversible ring-opening upon single-electron transfer oxidation. nih.gov
This reactivity is harnessed in intermolecular [3+2] cycloadditions between cyclopropylamines and olefins or alkynes to construct five-membered rings. nih.govthieme-connect.com The mechanism typically involves the oxidation of the cyclopropylamine by a photoexcited catalyst (e.g., a ruthenium or iridium complex) to a nitrogen radical cation. nih.gov This intermediate undergoes rapid, strain-releasing ring-opening to form a distonic radical cation, which then engages in further bond-forming steps. nih.govnih.gov
Key features of these photoredox-catalyzed reactions include:
Mild Conditions : Reactions are often performed at room temperature using visible light. nih.gov
High Regio- and Diastereoselectivity : The cycloaddition can exhibit excellent regiocontrol, and high diastereoselectivity can be achieved, particularly with bicyclic cyclopropylamines or N-sulfonyl cyclopropylamines. nih.govacs.org
Broad Substrate Scope : The method tolerates a variety of functional groups on both the cyclopropylamine and the coupling partner. nih.govacs.orgresearchgate.net Aromatic N-substitution on the cyclopropylamine, which lowers the amine's redox potential, is generally required for the initial oxidation. nih.gov
| Cycloaddition Partners | Catalyst System | Product Type | Key Finding |
| N-Arylcyclopropylamines + Alkenes | Ru(bpz)₃₂ | Polysubstituted Pyrrolidines | Visible-light mediated [3+2] cycloaddition with excellent regiocontrol. nih.gov |
| N-Sulfonyl cyclopropylamines + Olefins | Organic Photocatalyst | trans-Cyclopentanes | Highly diastereoselective construction of cyclopentanes via a nitrogen-centered radical. acs.orgresearchgate.net |
| Cyclopropylamines + Alkynes | N,N′-dipropyl-1,13-dimethoxyquinacridinium | Cyclopentene Derivatives | Red-light-induced [3+2] annulation under mild conditions. thieme-connect.com |
Chemical Reactivity and Derivatization Strategies of the Cyclopropylamine Moiety
The unique structural and electronic properties of the cyclopropylamine moiety, combining the high ring strain of the cyclopropane with the nucleophilicity of the amine, give rise to a rich and diverse reactivity profile. acs.orgnih.gov
Ring-Opening Reactions and Their Synthetic Utility
The inherent strain of the three-membered ring makes cyclopropylamines susceptible to ring-opening reactions, which serve as powerful transformations for synthesizing more complex acyclic and cyclic structures. chemrxiv.org The mode of ring-opening is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane.
Radical-Mediated Opening : As seen in photoredox catalysis, single-electron oxidation of the amine nitrogen leads to a radical cation that rapidly cleaves a C-C bond, forming a stabilized β-carbon radical and an iminium ion. nih.gov This strategy is the foundation for [3+2] cycloadditions to form pyrrolidines. nih.gov
Acid-Catalyzed Opening : In the presence of a strong Brønsted superacid like triflic acid, trans-2-phenylcyclopropylamine undergoes a dicationic ring-opening. nih.govnih.gov Theoretical studies and experimental evidence suggest that the protonated ammonium (B1175870) group acts as a strong σ-acceptor, which weakens the distal (C2-C3) bond, leading to its cleavage. nih.gov This is a rare example of distal bond cleavage, contrasting with typical donor-acceptor cyclopropanes where the vicinal bond cleaves. nih.govnih.gov The resulting dicationic intermediate can be trapped by nucleophiles like benzene (B151609) to yield 1,3-diphenylpropylamine (B3053897) derivatives. nih.gov
Enzymatic Opening : The enzyme monoamine oxidase B (MAO-B) can catalyze the stereoselective ring opening of 1-phenylcyclopropylamine. acs.org
Transition Metal-Catalyzed Opening : Palladium-catalyzed tandem ring-opening/intramolecular cyclization reactions of cyclopropylamine derivatives have been used to access heterocyclic structures like quinolines. mpg.de
Nucleophilic Substitution and Functional Group Interconversions
The primary amine of 1-phenylcyclopropylamine is a key functional handle for derivatization through nucleophilic substitution and functional group interconversion (FGI) reactions. solubilityofthings.comvanderbilt.edu These transformations allow for the modification of the molecule's properties and the introduction of new functionalities.
N-Acylation and N-Alkylation : The nitrogen atom can act as a nucleophile, readily reacting with electrophiles. For example, acylation with acyl chlorides or anhydrides yields the corresponding amides. This is a common FGI that changes the electronic nature of the nitrogen substituent. solubilityofthings.com
Conversion to Other Functional Groups : The primary amine can be transformed into a wide array of other functional groups. For instance, displacement reactions on activated alcohols (e.g., via the Mitsunobu reaction) can be used to form azides, which can then be reduced back to amines or used in other transformations. vanderbilt.edu While direct nucleophilic substitution on the carbon bearing the amine is challenging due to the sp³-hybridized nature of the cyclopropane ring, the amine itself can be converted.
Interconversion from Other Groups : The synthesis of cyclopropylamines can also be viewed as a functional group interconversion. For example, the conversion of secondary cyclopropanols into cyclopropylamines has been achieved via ring-opening to a zinc homoenolate, reaction with a secondary amine to form an iminium intermediate, and subsequent ring-closure. rsc.org Similarly, the Curtius rearrangement converts a cyclopropyl acyl azide into the corresponding amine, representing a key FGI. chemrxiv.orggoogle.com
These fundamental reactions are crucial for diversifying the chemical space around the 1-phenylcyclopropylamine scaffold. solubilityofthings.comresearchgate.net
Formation of Complex Derivatives for Structure-Activity Relationship Studies
The core structure of 1-phenylcyclopropylamine serves as a versatile scaffold for the synthesis of complex derivatives aimed at exploring structure-activity relationships (SAR). solubilityofthings.com By systematically modifying different parts of the molecule—namely the phenyl ring, the cyclopropane ring, and the amino group—researchers have been able to develop compounds with enhanced potency and selectivity for various biological targets, including enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). plos.orgdntb.gov.ua These studies are crucial for optimizing lead compounds into potential therapeutic agents.
The phenyl group of 1-phenylcyclopropylamine is a primary target for modification to investigate its influence on enzyme inhibition. SAR studies have revealed that the position of substitution on the phenyl ring is critical for activity. Research on LSD1 inhibitors has shown that while substitution at the ortho or meta positions is generally unfavorable, the para-position can accommodate a wide range of substituents, leading to potent inhibition. plos.org
For instance, the introduction of bulky groups at the para-position has been a successful strategy. The synthesis of derivatives where a benzyloxy or an isobutoxy group is attached to the phenyl ring resulted in compounds with significant inhibitory activity against LSD1. acs.org Further modifications, such as adding fluorine atoms to a benzyloxy-substituted derivative, yielded a compound (S2101) with a 79-fold stronger inhibition of LSD1 compared to the parent 2-phenylcyclopropylamine (2-PCPA). acs.org
Screening of various trans-isomer derivatives with fluoro, chloro, phenyl, isobutoxy, benzyloxy, and cyclohexylmethoxy groups at different positions on the phenyl ring identified several potent LSD1 inhibitors. acs.org These findings underscore the importance of the phenyl ring as a key interaction site that can be modified to enhance binding affinity and selectivity.
Table 1: SAR of Phenyl-Substituted 1-Phenylcyclopropylamine Derivatives on LSD1 Inhibition
| Compound | Substitution on Phenyl Ring | Target | Activity (kinact/KI) [M-1s-1] |
| 2-PCPA | None | LSD1 | 58 |
| S1201 | p-benzyloxy | LSD1 | 447 |
| S1402 | p-isobutoxy | LSD1 | 458 |
| S2101 | Fluorinated p-benzyloxy | LSD1 | 4560 |
Data sourced from Biochemistry (2014). acs.org
The cyclopropylamine moiety is another critical component for modification. It is considered a superior core structure for LSD1 inhibition compared to related structures like hydrazines or propargylamines. plos.org For example, a hydrazine (B178648) analog of a potent cyclopropylamine inhibitor was found to be approximately three times less active. plos.org
Fluorination of the cyclopropane ring has been explored to alter the electronic properties and metabolic stability of the molecule. nih.gov Studies on the inhibition of monoamine oxidases (MAO) showed that while 1-phenylcyclopropylamine is a selective MAO-B inhibitor, the introduction of a fluorine atom at the 2-position of the cyclopropane ring shifted the selectivity, making the resulting derivatives potent and irreversible inhibitors of MAO-A. nih.gov Both (E)- and (Z)-diastereomers of these 2-fluoro-1-phenylcyclopropylamines demonstrated this enhanced, selective activity against MAO-A. nih.gov However, geminal difluoro-substitution led to a significant 100-fold loss of potency. nih.gov
N-alkylation of the primary amine has also been investigated. The synthesis of N-alkylated derivatives of tranylcypromine (B92988), S2116 and S2157, resulted in compounds that induced apoptosis in certain cancer cell lines. dntb.gov.ua
Table 2: Effect of Cyclopropane Ring Fluorination on MAO Inhibition
| Compound | Modification | Primary Target | Inhibition Profile |
| 1-Phenylcyclopropylamine | None | MAO-B | Selective Inhibitor |
| (E)-2-Fluoro-1-phenylcyclopropylamine | Fluorine at C2 | MAO-A | Potent, Irreversible Inhibitor |
| (Z)-2-Fluoro-1-phenylcyclopropylamine | Fluorine at C2 | MAO-A | Potent, Irreversible Inhibitor |
| Geminal difluoro-derivative | Two fluorines at C2 | MAO-A/B | ~100-fold loss of potency |
Data sourced from Bioorganic & Medicinal Chemistry (2005). nih.gov
The strategic formation of these complex derivatives allows for a detailed mapping of the chemical space around the 1-phenylcyclopropylamine scaffold. The insights gained from these SAR studies are instrumental in the rational design of new molecules with tailored biological activities.
Enzyme Inhibition and Molecular Mechanisms
Monoamine Oxidase (MAO) Inhibition
1-Phenylcyclopropylamine (1-PCPA) is recognized as a potent inhibitor of monoamine oxidase (MAO), a flavin-dependent enzyme crucial for the metabolism of various amine neurotransmitters. grantome.comtandfonline.comwikipedia.org The inhibitory action of 1-PCPA is complex, involving mechanism-based inactivation and the formation of covalent bonds with the enzyme's flavin cofactor. nih.govnih.gov
1-PCPA acts as a mechanism-based inactivator of MAO, meaning the enzyme's own catalytic process converts 1-PCPA into a reactive species that then irreversibly inhibits the enzyme. tandfonline.comnih.gov This process is dependent on the strained cyclopropyl (B3062369) ring of the molecule, as its acyclic counterpart, α,α-dimethylbenzylamine, does not inactivate or act as a substrate for MAO. nih.gov The inactivation process follows two main pathways that are believed to originate from a common intermediate. nih.gov One of these pathways leads to the irreversible inactivation of the enzyme. nih.gov
The inactivation of MAO by 1-PCPA involves the enzyme-catalyzed oxidation of the inhibitor. This generates a reactive intermediate that covalently modifies the enzyme, leading to a loss of its catalytic activity. tandfonline.comnih.gov The process is considered irreversible because the inhibitor forms a stable bond with the enzyme. nih.gov
The irreversible inhibition of MAO by 1-PCPA is characterized by the formation of a covalent adduct between the inhibitor and the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.govnih.gov Spectrometric studies have been crucial in elucidating the structure of this adduct. nih.gov During inactivation, there is a notable change in the enzyme's optical spectrum, with a decrease in the flavin absorption band and the appearance of a new band at a different wavelength. nih.govnih.gov
Research on both mammalian and fungal MAO has provided insights into the nature of this adduct. nih.govnih.gov Studies using 1-[phenyl-14C]PCPA have shown a 1:1 stoichiometric relationship between the radioactivity and the enzyme's active site in the irreversibly inactivated form. nih.gov Further chemical analyses, including reduction with sodium borohydride (B1222165) and Baeyer-Villiger oxidation, have suggested the formation of a phenyl ketone structure within the adduct. nih.gov It has been determined that the inactivator attaches to the N5 position of the flavin cofactor, forming an N5-3-oxo-3-phenylpropyl-FAD adduct. nih.govnih.gov
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate and inhibitor specificities. tandfonline.comwikipedia.org While tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) is known as a non-selective inhibitor of both isoforms, studies on various phenylcyclopropylamine derivatives have explored the potential for isoform selectivity. koreascience.krdrugbank.comebi.ac.uk
Research indicates that substitutions on the phenyl ring of 2-phenylcyclopropylamine can influence its selectivity for MAO-A versus MAO-B. koreascience.kr For instance, certain hydroxy-substituted analogs of (E)-PCA have shown a higher selectivity towards MAO-A. koreascience.kr Conversely, many phenylcyclopropylamine derivatives exhibit a preference for inhibiting MAO-B. koreascience.kr The stereochemistry of the cyclopropane (B1198618) ring and substitutions on the amino group also play a role in determining the potency and selectivity of inhibition. koreascience.krkoreascience.kr
| Compound | Relative Potency vs. (E)-PCA (MAO-A) | Relative Potency vs. (E)-PCA (MAO-B) | Selectivity Ratio (MAO-A/MAO-B) |
|---|---|---|---|
| (E)-p-OMe-PCA | 6.9 | 1.1 | 1.6/1 |
| (E)-o-OH-PCA | 0.6 | 0.5 | 1/2.9 |
| (E)-m-OH-PCA | 0.8 | 0.05 | 4.7/1 |
| (E)-p-OH-PCA | 0.09 | 0.008 | 3.2/1 |
1-Phenylcyclopropylamine is structurally related to tranylcypromine (trans-2-phenylcyclopropylamine), a well-known MAO inhibitor used clinically as an antidepressant. nih.govwikipedia.org Both compounds share the phenylcyclopropylamine scaffold and function as mechanism-based inactivators of MAO. nih.govnih.gov
Tranylcypromine, like 1-PCPA, irreversibly inhibits MAO through covalent modification of the FAD cofactor. drugbank.comnih.gov It is considered a non-selective inhibitor, affecting both MAO-A and MAO-B. ebi.ac.uk Kinetic studies have determined the inactivation rates (kinact) and inhibition constants (Ki) for tranylcypromine with both MAO isoforms. For MAO-A, the kinact is 0.78 min-1 and the Ki is 7.7 µM, while for MAO-B, the values are 0.26 min-1 and 3.8 µM, respectively. researchgate.net The IC50 value for tranylcypromine with MAO-B is reported to be 4 µM without preincubation, which decreases to 0.074 µM after a 30-minute preincubation, highlighting its time-dependent, irreversible nature. researchgate.net
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The inhibitory activity of phenylcyclopropylamines extends beyond MAO to another flavin-dependent amine oxidase, Lysine-Specific Demethylase 1 (LSD1). nih.govacs.org LSD1 is a key epigenetic enzyme that removes methyl groups from histones, playing a crucial role in gene regulation. frontiersin.orgnih.gov The structural and mechanistic similarities between LSD1 and MAO explain why inhibitors like tranylcypromine are also effective against LSD1. acs.orgfrontiersin.org
Phenylcyclopropylamines, including tranylcypromine (trans-2-phenylcyclopropylamine or 2-PCPA), act as mechanism-based, irreversible inhibitors of LSD1. nih.govacs.org The inactivation process is time- and concentration-dependent, consistent with covalent inhibition. acs.org The enzyme's catalytic machinery initiates the process, leading to the formation of a covalent adduct between the inhibitor and the FAD cofactor of LSD1. nih.govacs.org
Kinetic analyses have shown that the inhibition of LSD1 by 2-PCPA has a Ki(inact) of approximately 500 µM and a kinact of about 0.67 min-1. acs.org The proposed mechanism involves a single-electron transfer from the inhibitor to the FAD cofactor, leading to the opening of the cyclopropyl ring and the formation of a stable covalent bond. acs.orgnih.gov Mass spectrometry and X-ray crystallography have confirmed that the FAD cofactor is the site of this covalent modification. nih.govacs.org Specifically, the inhibitor forms a covalent bond with the N(5) atom of the flavin ring. frontiersin.org This adduct formation effectively blocks the enzyme's active site, preventing it from binding to its histone substrates and carrying out its demethylation function. nih.gov
| Parameter | Value |
|---|---|
| Ki(inact) | ~500 µM |
| kinact | ~0.67 min-1 |
| kcat/kinact | 4.6 |
Inhibition and Interaction with Other Enzyme Systems
1-Phenylcyclopropylamine is recognized as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT). ontosight.ai PNMT is an enzyme primarily located in the adrenal medulla that is responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497). wikipedia.org The inhibition of PNMT can alter the levels of these crucial neurotransmitters, which can, in turn, affect various physiological processes, including mood and cognition. ontosight.ai The inhibitory action of 1-phenylcyclopropylamine on PNMT is a key aspect of its pharmacological profile. ontosight.ai PNMT inhibitors are being explored for their potential therapeutic applications in conditions such as hypertension and for modulating metabolic and hormonal responses. eurofinsdiscovery.com
1-Phenylcyclopropylamine, also known as tranylcypromine, exhibits a notable interaction profile with the Cytochrome P450 (CYP) enzyme system. nih.gov The CYP enzymes are a family of isozymes crucial for the metabolism of a wide range of drugs and other xenobiotics. nih.govchemisgroup.us Tranylcypromine has been identified as a potent inhibitor of CYP2A6, with studies in human liver microsomes showing an IC50 value of 0.42 +/- 0.07 microM for this isoform. nih.gov It also demonstrates inhibitory effects on CYP2E1, with an IC50 value of 3.0 +/- 1.1 microM. nih.gov However, its inhibitory effects on other major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are significantly weaker, with IC50 values greater than 10 microM. nih.gov
The selectivity of tranylcypromine as a CYP inhibitor is highly dependent on its amine group. nih.gov Its nonamine analog, cyclopropylbenzene, is a much less potent inhibitor of several CYP isoforms and does not inhibit CYP2C9, CYP2D6, or CYP3A4 at all. nih.gov The interaction of tranylcypromine with CYP enzymes can have clinical implications, as the inhibition of these metabolic pathways can lead to drug-drug interactions, potentially altering the efficacy and toxicity of co-administered drugs. nih.govbiomolther.org The use of specific chemical inhibitors like tranylcypromine is also a valuable tool in in vitro reaction phenotyping studies to identify which CYP enzymes are responsible for the metabolism of new drug candidates. researchgate.netbioivt.com
Table 2: Inhibition of Human Liver Microsomal Cytochrome P450 Enzymes by Tranylcypromine
| CYP Isoform | Model Activity | IC50 (μM) |
|---|---|---|
| CYP2A6 | Coumarin 7-hydroxylation | 0.42 ± 0.07 nih.gov |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 3.0 ± 1.1 nih.gov |
| CYP1A2 | - | >10 nih.gov |
| CYP2C9 | - | >10 nih.gov |
| CYP2C19 | - | >10 nih.gov |
| CYP2D6 | - | >10 nih.gov |
| CYP3A4 | - | >10 nih.gov |
Myeloperoxidase (MPO) is a heme enzyme found in neutrophils that plays a role in the inflammatory response by producing potent oxidants. nih.govnih.gov While direct studies on the inhibition of MPO by 1-phenylcyclopropylamine are not extensively detailed in the provided context, the inhibition of MPO by various anti-inflammatory drugs has been established. nih.gov These inhibitors often act by promoting the formation of an inactive intermediate of the enzyme. nih.gov Given that MPO is a key factor in tissue damage during inflammation, its inhibition is a therapeutic target for a range of diseases, including cardiovascular and neurodegenerative conditions. nih.govreachmd.com Research into MPO inhibitors has identified that compounds with an optimal reduction potential are most effective. nih.gov
Structure Activity Relationships Sar and Molecular Design
Influence of Cyclopropane (B1198618) Ring Stereochemistry on Biological Activity and Selectivity
Stereochemistry is a pivotal determinant of the biological activity of phenylcyclopropylamine derivatives. solubilityofthings.comlibretexts.org The spatial arrangement of the phenyl and amine groups relative to the cyclopropane ring dictates the molecule's ability to fit within the active site of target enzymes, thereby influencing both potency and selectivity.
The most studied isomers are the trans and cis configurations of 2-phenylcyclopropylamine (2-PCPA). Research consistently demonstrates that the trans isomer (tranylcypromine) is a more potent inhibitor of amine oxidases like LSD1 and MAO compared to the cis isomer. acs.orgnih.gov For instance, trans-2-PCPA is a time-dependent, irreversible inhibitor of LSD1, whereas the cis isomer is significantly less active. acs.orgnih.gov
Furthermore, enantioselectivity plays a crucial role. For fluorinated analogues of 2-phenylcyclopropylamine, the (1S,2S)-enantiomer was found to be a more potent inhibitor of both MAO-A and MAO-B than the corresponding (1R,2R)-enantiomer. nih.gov This suggests that even with substitutions, the specific chirality that dictates the orientation of the phenyl and amino groups is critical for optimal interaction with the enzyme's active site. nih.gov This stereospecificity likely arises from the chiral environment of the protein's binding pocket, which selectively accommodates one enantiomer over the other. libretexts.orgnih.govresearchgate.net
| Compound | Target Enzyme | Configuration | Inhibitory Activity (kinact/KI M-1s-1) |
|---|---|---|---|
| 2-Phenylcyclopropylamine (2-PCPA) | LSD1 | trans | 58 |
| 2-Phenylcyclopropylamine (2-PCPA) | MAO-A | trans | 140 |
| 2-Phenylcyclopropylamine (2-PCPA) | MAO-B | trans | 910 |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A | trans | More potent than (1R,2R) |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-B | trans | More potent than (1R,2R) |
Data compiled from studies on enzyme inhibition by 2-PCPA isomers. acs.orgnih.gov
Impact of Phenyl Substituent Variations on Enzyme Binding and Activity
Modifications to the phenyl ring of the 1-phenyl-cyclopropylamine scaffold are a cornerstone of efforts to enhance potency and, crucially, to engineer selectivity between different enzyme targets.
Studies have shown that adding electron-withdrawing groups, such as fluorine or chlorine, to the para-position of the phenyl ring on trans-2-phenylcyclopropylamine increases the inhibitory activity against both MAO-A and MAO-B. nih.gov This suggests that altering the electronic properties of the phenyl ring can modulate the reactivity of the cyclopropylamine (B47189) moiety.
More dramatically, introducing larger, sterically demanding substituents can shift selectivity away from MAOs and toward other enzymes like LSD1. For example, derivatives of trans-2-PCPA featuring a benzyloxy group at the meta or para position of the phenyl ring have been shown to be exceptionally potent and selective inhibitors of LSD1. nih.govacs.org One such compound, S2101, which has a meta-benzyloxy substituent, exhibited a k(inact)/K(I) value of 4560 M⁻¹ s⁻¹ against LSD1, making it about 79 times more potent than the parent trans-2-PCPA. acs.org This enhanced potency and selectivity are attributed to the large substituent occupying a distinct hydrophobic pocket in the LSD1 active site that is not present in MAO-A or MAO-B, thereby stabilizing the inhibitor-FAD adduct. nih.gov
| Compound | Phenyl Substitution | Target Enzyme | Inhibitory Potency (kinact/KI M-1s-1) | Selectivity vs. MAO-B |
|---|---|---|---|---|
| Tranylcypromine (B92988) (2-PCPA) | None | LSD1 | 58 | ~16-fold less potent |
| S1201 | p-Benzyloxy | LSD1 | 447 | Improved selectivity |
| S2101 | m-Benzyloxy | LSD1 | 4560 | Significantly improved selectivity |
Data demonstrating the effect of phenyl ring substitutions on LSD1 inhibition. acs.org
Role of the Amine Functional Group in Enzyme Interactions
The amine functional group is the chemical epicenter of this compound's mechanism of action against flavin-dependent amine oxidases. The inactivation process is initiated by a single electron transfer (SET) from the amine nitrogen to the enzyme's FAD cofactor. nih.govresearchgate.net This oxidation generates a highly reactive aminium radical cation, which leads to the opening of the strained cyclopropane ring and subsequent covalent modification of the FAD cofactor, causing irreversible enzyme inactivation. nih.govnih.gov
The necessity of a primary amine (-NH₂) is not absolute, as modifications to this group can modulate activity. N-methylation of 2-phenylcyclopropylamines, for example, can result in derivatives that are several times more potent than their primary amine counterparts against MAO. koreascience.kr More recent studies on LSD1 inhibitors have shown that N-alkylation with larger groups can further enhance potency and selectivity. researchgate.net Structural analyses have confirmed that these N-substituents can improve binding affinity through additional interactions with enzyme residues without interfering with the fundamental covalent bond formation with FAD. researchgate.net This indicates that while the nitrogen atom is essential for the initial oxidative event, substitutions can be strategically employed to exploit additional binding interactions and fine-tune the inhibitor's profile.
Comparison with Acyclic and Other Cyclic Analogues
The unique properties of the this compound scaffold are best understood by comparing it to its acyclic and other cyclic analogues. Phenylcyclopropylamines are derivatives of phenethylamine (B48288) and amphetamine where the side chain is constrained into a cyclopropyl (B3062369) ring. wikipedia.org
This cyclization has profound functional consequences. Amphetamine, an acyclic analogue, is a selective MAO-A inhibitor but acts as a substrate or reversible inhibitor. nih.govresearchgate.net In contrast, the rigid, strained cyclopropane ring of tranylcypromine positions it as a mechanism-based irreversible inhibitor. nih.gov The ring's high strain energy is released upon oxidation, driving the formation of a stable covalent bond with the enzyme's FAD cofactor. nih.gov This inherent reactivity and structural rigidity make the 2-phenylcyclopropylamine backbone a "privileged scaffold" for designing CNS-targeted drugs. nih.gov
The size of the cycloalkyl ring is also critical. For instance, the cyclobutane (B1203170) analogue, 2-phenylcyclobutylamine, was found to be inactive as a MAO inhibitor. koreascience.kr This highlights that the specific electronic properties and high ring strain of the three-membered cyclopropane ring are essential for the inactivation mechanism, a feature not replicated by larger, less strained cyclic systems.
Computational and Molecular Docking Studies in SAR Elucidation
Computational chemistry and molecular docking have become indispensable tools for understanding the SAR of this compound derivatives. researchgate.net These methods provide atomic-level insights into how inhibitors bind to their target enzymes, helping to rationalize experimental findings and guide the design of new compounds. nih.gov
Docking studies of trans-2-PCPA derivatives in the active site of LSD1 have successfully explained the structural basis for their potency and selectivity. nih.govacs.org For example, modeling revealed that large benzyloxy substituents on the phenyl ring fit into a spacious hydrophobic cavity near the FAD cofactor in LSD1. nih.gov This same cavity is absent in MAO-B, where the equivalent space is occupied by bulky amino acid residues, thus explaining the observed selectivity. acs.org
These computational models have also elucidated the stereochemical preferences of these interactions. Docking simulations can show why the trans isomer achieves a more favorable binding pose for covalent modification of the FAD than the cis isomer. researchgate.net Furthermore, studies of N-alkylated derivatives have used docking to confirm that substituents on the amine can enhance potency by forming additional interactions with the protein, without disrupting the core mechanism. researchgate.net By predicting binding affinities and poses, these in silico methods allow for the rapid evaluation of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and most desirable profiles.
Design Principles for New Drug Candidates Based on this compound Scaffold
The accumulated SAR data provide several key principles for the rational design of new drug candidates using the this compound scaffold. nih.govbiosolveit.denih.gov
Maintain the Core Scaffold and Stereochemistry : The trans-2-phenylcyclopropylamine framework is fundamental for the mechanism-based inactivation of flavin-dependent amine oxidases. This configuration should be retained to ensure proper orientation within the enzyme active site. nih.gov
Utilize Phenyl Ring Substitutions for Potency and Selectivity : The phenyl ring is the primary site for modification to tune the inhibitor's properties. Introducing large, hydrophobic groups (e.g., benzyloxyethers) at the meta or para positions is a proven strategy for dramatically increasing potency and shifting selectivity towards LSD1 and away from MAOs. nih.govacs.org
Consider Amine Group Modification : While a primary amine is effective, N-alkylation presents an opportunity to further enhance potency and selectivity for specific targets. Small alkyl groups or other functionalized chains can be explored to engage with specific residues in the target's active site. researchgate.net
Leverage the Scaffold's Privileged Nature : The inherent rigidity and reactivity of the phenylcyclopropylamine structure make it an ideal starting point for developing irreversible inhibitors. nih.gov This "scaffold hopping" approach, where the core of a known drug is used as a template, can accelerate the discovery of new chemical entities with improved properties. biosolveit.de
By adhering to these principles, medicinal chemists can effectively leverage the this compound scaffold to design next-generation inhibitors with high potency and precisely tailored selectivity for therapeutic targets.
Pharmacological and Biological Investigations
Neurochemical Effects and Neurotransmitter Modulation
The principal mechanism underlying the neurochemical effects of 1-Phenylcyclopropylamine is its potent, irreversible inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters. nih.govnih.gov This inhibition leads to significant alterations in brain neurochemistry.
1-Phenylcyclopropylamine acts as a non-selective inhibitor of both MAO-A and MAO-B isoforms, although some studies suggest a slight preference for MAO-B. wikipedia.orggrantome.com By irreversibly inhibiting these enzymes, the compound prevents the breakdown of key monoamine neurotransmitters. mayoclinic.org This action leads to an elevation in the synaptic concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), as well as dopamine (B1211576). wikipedia.orgnih.govwikipedia.org The increased availability of these neurotransmitters enhances serotonergic and adrenergic neurotransmission, which is believed to be the primary basis for its antidepressant effects. mayoclinic.orgnih.gov The interaction between the serotonin and norepinephrine systems is complex, with serotonergic neurons capable of exerting inhibitory effects on norepinephrine neurons. nih.gov
Table 1: Neurochemical Profile of 1-Phenylcyclopropylamine
| Target Enzyme/System | Mechanism of Action | Resulting Neurochemical Effect | References |
| Monoamine Oxidase (MAO-A & MAO-B) | Irreversible, non-selective inhibition | Increased synaptic levels of serotonin and norepinephrine | wikipedia.orgnih.govnih.gov |
| GABA Receptors | Upregulation of GABA-B receptors | Modulation of inhibitory neurotransmission | nih.gov |
Preclinical Assessment of Therapeutic Potential
The unique pharmacological actions of 1-Phenylcyclopropylamine have prompted extensive preclinical investigation into its therapeutic utility for various conditions, ranging from psychiatric disorders to oncology.
The efficacy of 1-Phenylcyclopropylamine as an antidepressant is well-established and has been demonstrated in numerous preclinical models. nih.govacs.org These models, such as the forced swim test and chronic unpredictable mild stress, are designed to induce depressive-like states in animals to evaluate the effectiveness of potential antidepressant compounds. herbmedpharmacol.com The antidepressant activity of 1-Phenylcyclopropylamine in these models is consistently linked to its primary mechanism as an MAO inhibitor, which elevates levels of serotonin and norepinephrine. mayoclinic.orgherbmedpharmacol.com The restoration of monoamine neurotransmission is a cornerstone of the monoamine hypothesis of depression, and compounds that effectively modulate these pathways are considered viable therapeutic agents. mdpi.comku.edu Derivatives of cyclopropylamine (B47189) have also been investigated in preclinical settings for antidepressant and anti-anxiety properties. ontosight.ai
A significant and expanding area of research is the evaluation of 1-Phenylcyclopropylamine and its derivatives as potential anticancer agents. nih.gov This therapeutic potential stems from the discovery that the compound inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent enzyme that is structurally similar to MAO. acs.orgacs.org LSD1 is overexpressed in a wide range of cancers—including prostate, breast, small cell lung, bladder, and acute myeloid leukemia (AML)—and plays a crucial role in tumorigenesis by altering gene expression through histone demethylation. frontiersin.orgnih.gov
By inhibiting LSD1, 1-Phenylcyclopropylamine can restore the normal expression of silenced tumor suppressor genes. acs.org This has led to the design and synthesis of numerous derivatives aimed at increasing potency and selectivity for LSD1 over MAOs to create targeted cancer therapies. acs.orgnih.govnih.gov Preclinical studies have shown that these derivatives can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models of human cancers. researchgate.netdntb.gov.ua For instance, certain N-alkylated derivatives demonstrated robust cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. dntb.gov.ua
Table 2: Preclinical Anticancer Activity of 1-Phenylcyclopropylamine and its Derivatives
| Compound/Derivative | Cancer Model | Key Finding | References |
| 1-Phenylcyclopropylamine (Tranylcypromine) | General (as LSD1 inhibitor) | Inhibits LSD1, a target in various cancers. | acs.orgacs.org |
| PCPA-drug conjugates | Breast Cancer, Small Cell Lung Cancer | Selectively release anticancer drugs in LSD1-overexpressing cancer cells. | nih.govresearchgate.net |
| N-alkylated TCP derivatives (S2116, S2157) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Induced apoptosis in T-ALL cells and retarded tumor growth in xenograft models. | dntb.gov.ua |
| ORY-1001 (Derivative) | Acute Myeloid Leukemia (AML) | Highly selective for LSD1 over MAOs; induced differentiation in AML cells. | frontiersin.orgnih.gov |
The biological activity of 1-Phenylcyclopropylamine and its structural analogs extends beyond neurology and oncology. The core cyclopropylamine scaffold is a feature in various molecules with therapeutic potential. longdom.orgontosight.aichemimpex.com Research has explored the potential of its derivatives in other areas. For example, the inhibition of LSD1 by phenylcyclopropylamine-based compounds is being investigated as a potential antiviral strategy. acs.orggoogle.com
In the realm of antimicrobial research, derivatives have also been synthesized and evaluated. One study focused on a derivative, 6-fluoro-7-(1-piperazinyl)-1-(2-trans-phenylcyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which was assessed for its antimicrobial activity as a DNA gyrase inhibitor. acs.org While this demonstrates the versatility of the phenylcyclopropylamine scaffold, further research is needed to determine the direct antimicrobial or antiviral efficacy of the parent compound itself.
Functional Probes for Receptor Systems
1-Phenylcyclopropylamine and its derivatives have been instrumental as functional probes in the investigation of various receptor and enzyme systems. Their rigid structure and reactive nature allow them to serve as valuable tools for elucidating binding interactions, enzyme mechanisms, and the structural features of biological targets. These compounds have been particularly significant in studying monoamine oxidases (MAOs), lysine-specific demethylase 1 (LSD1), and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.govnih.gov
Probing Monoamine Oxidase (MAO)
1-Phenylcyclopropylamine (1-PCPA) is recognized as a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. nih.govnih.gov The interaction is not merely inhibitory but involves the formation of a covalent adduct, making 1-PCPA and its analogues powerful probes for studying the enzyme's active site and catalytic mechanism. nih.govnih.gov
Research has demonstrated that the strained cyclopropyl (B3062369) ring is essential for this inactivation. nih.gov During the interaction with MAO, the enzyme is irreversibly inactivated. nih.gov Studies using 1-[phenyl-14C]PCPA have confirmed a 1:1 stoichiometric binding to the enzyme's active site. nih.gov The inactivation process leads to a reduction in the optical spectrum of the flavin cofactor (FAD), and this change is not reversed by denaturation, indicating a stable covalent bond has formed. nih.gov Further investigation through mass spectrometry has provided direct evidence for the formation of a covalent adduct between the inhibitor and the N5 position of the flavin cofactor of MAO-B. nih.gov
Analogues of 1-phenylcyclopropylamine have been developed to explore the structural and functional aspects of MAO isoforms. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) is a nonselective and irreversible inhibitor of both MAO-A and MAO-B. wikipedia.org Fluorinated analogues have been synthesized to create more selective and potent probes. E-2-fluoro-1-phenycyclopropylamine was found to be a potent and selective irreversible inhibitor of MAO-A. grantome.com The development of such derivatives allows for a detailed investigation of the differences in the active sites of MAO-A and MAO-B. grantome.comresearchgate.net
| Compound | Target | Activity (IC50) | Notes |
|---|---|---|---|
| 1-Phenylcyclopropylamine | MAO-B | - | Shows selectivity for MAO-B over MAO-A. grantome.com |
| Z-2-fluoro-1-(para-methylphenyl)cyclopropylamine | MAO-A | 0.3 µM | Approximately 2400 times more potent than the parent 1-phenylcyclopropylamine. grantome.com |
| Tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) | MAO-A & MAO-B | - | Acts as a nonselective and irreversible inhibitor. wikipedia.org |
Probing Lysine-Specific Demethylase 1 (LSD1)
The utility of the phenylcyclopropylamine scaffold extends beyond MAOs. Derivatives of this compound, particularly trans-2-phenylcyclopropylamine (2-PCPA), have been identified as inhibitors of lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net LSD1 is a flavin-dependent oxidase involved in histone demethylation and gene expression regulation, making it a target in various diseases. researchgate.netresearchgate.net
The inhibitory action of 2-PCPA on LSD1 is similar to its mechanism with MAO, involving the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This has established the phenylcyclopropylamine structure as a privileged scaffold for designing potent and selective LSD1 inhibitors. nih.gov Researchers have synthesized N-alkylated 2-PCPA derivatives that exhibit enhanced potency for LSD1 and improved selectivity over MAOs. researchgate.net For example, the inhibitors S2116 and S2157 showed a 2.0- to 2.6-fold increase in potency compared to the parent compound S2101. researchgate.net Structural analyses of LSD1 co-crystallized with these inhibitors have confirmed that the N-substituents enhance potency without being part of the adduct formed with FAD. researchgate.net These compounds serve as crucial probes for understanding the structure-activity relationships of LSD1 inhibition. nih.gov
Probing NMDA Receptors
Certain derivatives of phenylcyclopropylamine have been investigated as functional probes for the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. nih.govwikipedia.orgmdpi.com These derivatives represent a distinct structural class compared to traditional competitive and noncompetitive NMDA receptor antagonists. nih.gov
Studies have evaluated compounds such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran) and its derivatives as NMDA receptor antagonists. nih.gov These compounds have demonstrated binding affinity for the receptor in vitro and have been shown to protect against NMDA-induced effects in animal models. nih.gov Their unique structure provides a novel prototype for designing new and potent antagonists to probe the function of the NMDA receptor system. nih.gov
| Compound | Binding Affinity (IC50) |
|---|---|
| Milnacipran (1) | 6.3 ± 0.3 µM |
| N-methyl derivative (7) | 13 ± 2.1 µM |
| N,N-dimethyl derivative (8) | 88 ± 1.4 µM |
| Homologue (12) | 10 ± 1.2 µM |
Data from a study evaluating NMDA receptor antagonists. nih.gov
Metabolism and Pharmacokinetics Research
Metabolic Pathways and Identification of Metabolites
The metabolism of 1-phenyl-cyclopropylamine involves several transformation pathways, leading to the formation of various metabolites. A primary route of metabolism involves the opening of the strained cyclopropyl (B3062369) ring.
One significant pathway occurs during the interaction of this compound with monoamine oxidase (MAO). This process can lead to the formation of acrylophenone. nih.gov This reaction is believed to proceed through a common intermediate that can lead to either irreversible enzyme inactivation or a reversible covalent adduct. nih.gov Inactivation of trimethylamine (B31210) dehydrogenase by 1-phenylcyclopropylamine has been shown to produce several modified flavins, including hydroxy-FMN and FMN plus C₆H₅COCH₂CH₂. acs.org
Another key metabolite identified is N(5)-3-oxo-3-phenylpropyl-FAD, which results from the covalent attachment of the inactivator to the flavin cofactor of MAO N. nih.gov The identification of these metabolites is often facilitated by techniques such as radiolabeling with Carbon-14, which allows researchers to trace the compound's path and breakdown products within a biological system. ontosight.ai
The table below summarizes the identified metabolites and the proposed pathways of their formation.
Table 1: Identified Metabolites of this compound and Their Formation Pathways
| Metabolite | Proposed Formation Pathway | Associated Enzyme | Citation(s) |
|---|---|---|---|
| Acrylophenone | Ring-opening of the cyclopropylamine (B47189) moiety following interaction with the enzyme. | Monoamine Oxidase (MAO) | nih.gov |
| N(5)-3-oxo-3-phenylpropyl-FAD | Covalent attachment to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor. | Monoamine Oxidase N (MAO N) | nih.gov |
| Hydroxy-FMN | Modification of the flavin mononucleotide (FMN) cofactor. | Trimethylamine Dehydrogenase | acs.org |
| FMN + C₆H₅COCH₂CH₂ | Adduct formation between the FMN cofactor and a ring-opened phenylpropanone moiety. | Trimethylamine Dehydrogenase | acs.org |
| Hydroxy-FMN + C₆H₅COCH₂CH₂ | Adduct formation involving both hydroxylation and ring-opening. | Trimethylamine Dehydrogenase | acs.org |
Role of Hepatic Enzymes (e.g., Cytochrome P450, Flavin Monooxygenase) in Metabolism
The liver is the primary site of drug metabolism, carried out by a variety of enzymes. nih.gov For this compound, both the Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzyme families are of interest.
Cytochrome P450 (CYP) Enzymes: The trans isomer of this compound, also known as tranylcypromine (B92988), has been shown to interfere with various CYP enzymes. nih.gov It is a potent inhibitor of CYP2A6, with studies on human liver microsomes reporting an IC50 value of 0.42 ± 0.07 μM for this isoform. nih.govresearchgate.net It also shows inhibitory effects on CYP2E1, though to a lesser extent (IC50 of 3.0 ± 1.1 μM). nih.gov Its inhibitory effects on other isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are significantly weaker, with IC50 values greater than 10 μM. nih.gov The potency and selectivity of its inhibition are highly dependent on the presence of the amine group; its non-amine analog, cyclopropylbenzene, is a much less potent inhibitor. nih.gov
Flavin-containing Monooxygenase (FMO): FMOs are another important class of Phase I metabolic enzymes located in the endoplasmic reticulum that oxidize compounds containing soft nucleophiles, such as nitrogen and sulfur atoms. turkjps.orgucl.ac.uknih.gov While CYP enzymes are the major contributors to oxidative metabolism, FMOs also play a significant role. turkjps.orgnih.gov FMOs differ from CYPs in their catalytic mechanism; they utilize a flavin-adenine dinucleotide (FAD) prosthetic group to oxidize substrates, whereas CYPs use an oxygenated heme group. ucl.ac.uk Human FMO3 is the most prominent form in the adult liver and is known to N-oxygenate primary, secondary, and tertiary amines. benthamscience.com Given that this compound is a primary amine, its interaction with FMOs is a relevant area of metabolic investigation.
The table below details the interaction of this compound with specific hepatic enzymes.
Table 2: Interaction of this compound with Hepatic Enzymes
| Enzyme Family | Specific Isoform | Observed Effect | Potency (IC50) | Citation(s) |
|---|---|---|---|---|
| Cytochrome P450 | CYP2A6 | Potent Inhibition | 0.42 µM | nih.govresearchgate.net |
| Cytochrome P450 | CYP2E1 | Inhibition | 3.0 µM | nih.gov |
| Cytochrome P450 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Weak to no inhibition | >10 µM | nih.gov |
| Flavin-containing Monooxygenase | FMO3 | Potential for N-oxygenation | Not specified | benthamscience.com |
Formation of Reactive Intermediates and Implications for Covalent Adducts
A key aspect of this compound metabolism is the formation of reactive intermediates, which are short-lived, high-energy molecules. uobasrah.edu.iq The strained cyclopropyl ring makes the compound susceptible to ring-opening reactions, which can generate these reactive species. nih.gov
The metabolic activation of this compound, particularly by enzymes like monoamine oxidase (MAO), is thought to proceed via a single-electron transfer (SET) mechanism. tandfonline.com This process generates an amine radical cation, which can then undergo further reactions. tandfonline.com This radical intermediate can lead to the formation of a covalent adduct with the enzyme, often involving the flavin cofactor. tandfonline.com For instance, the inactivation of MAO-B by trans-2-phenylcyclopropylamine results in a covalent C(4a) flavin adduct where the cyclopropyl ring is opened. pnas.org Similarly, its interaction with fungal MAO N leads to the formation of an N(5)-flavin adduct, specifically identified as N(5)-3-oxo-3-phenylpropyl-FAD. nih.gov
These covalent adducts represent a form of irreversible enzyme inactivation, as the inhibitor becomes permanently bonded to the enzyme, blocking its normal function. nih.govpnas.org The formation of such adducts is a critical mechanism of action for this compound and has been confirmed through various spectrometric and structural analysis techniques. nih.govpnas.org
In Vitro Models for Metabolic Studies
To investigate the metabolism of this compound without the complexities of a whole organism, various in vitro (laboratory-based) models are employed. These models allow for controlled experiments to identify metabolic pathways and enzyme kinetics.
A primary and widely used in vitro tool is human liver microsomes (HLMs) . nih.govbioivt.com Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 family. bioivt.comoulu.fi Studies using HLMs have been crucial in determining the inhibitory profile of this compound against various CYP isoforms. nih.govresearchgate.net
Other in vitro models include:
Recombinant CYP enzymes: These are individual human CYP isoforms expressed in cell lines (e.g., insect cells or bacteria), allowing researchers to study the contribution of a single, specific enzyme to the metabolism of a compound. plos.orgnih.gov
Hepatocyte cell cultures: These are living liver cells maintained in culture, providing a more complete metabolic system that includes both Phase I and Phase II enzymes. researchgate.net
Subcellular fractions like S9 fractions: These preparations contain both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. researchgate.net
Fungal models: Certain fungi, like Cunninghamella elegans, possess metabolic enzymes similar to mammalian CYPs and can be used as a predictive model for drug metabolism. nih.gov
Purified enzymes: In some cases, specific enzymes like monoamine oxidase are purified from sources such as bovine liver mitochondria to study direct interactions with the compound. nih.gov
These models are essential for characterizing metabolic profiles, identifying potential drug-drug interactions, and understanding mechanisms of toxicity or inactivation. oulu.firesearchgate.net
Advanced Analytical Techniques in Research of 1 Phenyl Cyclopropylamine
Advanced analytical techniques are indispensable for characterizing the structure, function, and interactions of 1-Phenyl-cyclopropylamine. These methods provide the foundational data for understanding its biochemical significance and mechanism of action.
Future Research Directions and Translational Perspectives
Development of More Selective and Potent Enzyme Inhibitors
The therapeutic potential of 1-phenylcyclopropylamine derivatives is intrinsically linked to their ability to selectively and potently inhibit target enzymes while minimizing off-target effects. A primary focus of current research is the development of derivatives with enhanced selectivity for LSD1 over MAO-A and MAO-B. acs.org The antidepressant trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine (B92988), inhibits both MAOs and LSD1. nih.govacs.org This lack of selectivity can lead to undesirable side effects, limiting its clinical utility. dntb.gov.ua
Structure-based drug design has been a powerful tool in this endeavor. acs.org By comparing the crystal structures of LSD1 and MAO-B in complex with 2-PCPA derivatives, researchers have been able to identify key structural differences in the active sites that can be exploited to achieve selectivity. acs.org For instance, substitutions on the phenyl ring of the 2-PCPA scaffold can introduce steric hindrance that prevents binding to the more constrained active sites of MAOs, while still allowing for effective inhibition of LSD1. acs.org
This rational design approach has led to the synthesis of novel derivatives with significantly improved potency and selectivity. For example, compound S2101, a derivative of 2-PCPA, demonstrated a 79-fold increase in inhibitory activity against LSD1 compared to its parent compound, along with weaker inhibition of MAOs. acs.org Further modifications, including the synthesis of cis- and trans-PCPA derivatives, have continued to refine the structure-activity relationship (SAR), leading to compounds with Ki values in the nanomolar range for LSD1. researchgate.netacs.org
Another strategy to enhance selectivity involves exploring different inhibitor scaffolds. While the phenylcyclopropylamine core is effective, researchers are also investigating alternative chemical structures that can achieve potent and selective LSD1 inhibition. salariuspharma.com This includes the development of reversible inhibitors, which may offer a different therapeutic profile compared to the mechanism-based inactivation characteristic of many phenylcyclopropylamine derivatives. salariuspharma.com
The table below summarizes the inhibitory activities of selected 1-phenylcyclopropylamine derivatives against LSD1 and MAOs, illustrating the progress in achieving selectivity.
| Compound | Target Enzyme | IC50 / Ki | Selectivity Profile |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A, MAO-B, LSD1 | Micromolar range for LSD1 | Non-selective |
| S2101 | LSD1 | 4560 M⁻¹ s⁻¹ (kinact/KI) | Selective for LSD1 over MAOs |
| Bizine (Phenelzine analogue) | LSD1 | 59 nM (Ki(inact)) | Selective for LSD1 over MAOs and LSD2 |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (IC50) | MAO-B selective; no LSD1 inhibition |
This table is for illustrative purposes and includes data from various research findings. Actual values may vary based on experimental conditions.
Exploration of Novel Therapeutic Applications and Targets
The initial success of 1-phenylcyclopropylamine derivatives as MAO inhibitors for depression has paved the way for exploring their therapeutic potential in a wider range of diseases. nih.gov The discovery of their inhibitory effect on LSD1 has been a major breakthrough, positioning these compounds as promising candidates for cancer therapy. dntb.gov.uanih.govacs.org LSD1 is overexpressed in various cancers, and its inhibition can lead to the re-expression of tumor suppressor genes. acs.orgsalariuspharma.com
Beyond oncology, the diverse biological activities of the 1-phenylcyclopropylamine scaffold suggest potential applications in other therapeutic areas. nih.gov For example, their ability to modulate neurotransmitter levels could be harnessed for the treatment of other neurological disorders beyond depression. ontosight.ainih.gov The inhibition of neuronal nitric oxide synthase (nNOS) by certain cyclopropyl-containing compounds suggests a potential role in treating conditions associated with nNOS overproduction, such as Parkinson's and Alzheimer's diseases. nih.gov
Furthermore, the cyclopropylamine (B47189) motif is found in inhibitors of other enzymes, such as squalene (B77637) epoxidase (SQLE), a target for cholesterol-lowering agents. tandfonline.com This highlights the versatility of this chemical scaffold in drug design.
The search for novel targets for 1-phenylcyclopropylamine derivatives is an active area of research. This involves screening these compounds against a wide range of enzymes and receptors to identify new biological activities. The development of chemical probes based on the 1-phenylcyclopropylamine structure can aid in target identification and validation.
Integration of Computational and Experimental Approaches in Drug Discovery
The development of new drugs based on the 1-phenylcyclopropylamine scaffold has been significantly accelerated by the integration of computational and experimental methods. nih.govnih.gov Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, play a crucial role in the rational design of new inhibitors. nih.govscielo.org.mxbioscipublisher.com
These in silico techniques allow researchers to:
Predict the binding affinity of novel compounds to their target enzymes. researchgate.net
Identify key structural features that contribute to potency and selectivity. nih.gov
Screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. scielo.org.mxfrontiersin.org
Understand the dynamic interactions between the inhibitor and the enzyme at an atomic level. nih.gov
For instance, 3D-QSAR models have been successfully used to guide the design of new phenylcyclopropylamine inhibitors of LSD1 by identifying the key aromatic and piperazine (B1678402) rings as crucial for activity. nih.gov Molecular dynamics simulations have provided insights into the binding and delivery mechanisms of these inhibitors, highlighting the importance of direct hydrogen bonds and conjugated interactions. nih.gov
Experimental techniques, such as X-ray crystallography, provide high-resolution structural information that is essential for validating computational models and guiding further design efforts. acs.orgnih.gov The crystal structure of LSD1 in complex with a 2-PCPA derivative revealed how the inhibitor forms a covalent adduct with the FAD cofactor, providing a structural basis for designing more potent and selective inhibitors. acs.org
The synergy between computational and experimental approaches creates a powerful iterative cycle in drug discovery. nih.govdiva-portal.org Computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, are used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process. nih.govdiva-portal.org
Addressing Challenges in Preclinical Development and Translation
Despite the promising therapeutic potential of 1-phenylcyclopropylamine derivatives, several challenges need to be addressed to facilitate their successful translation from preclinical studies to clinical applications. researchgate.net These challenges include optimizing pharmacokinetic properties, ensuring long-term safety, and developing effective drug delivery strategies.
One of the major hurdles is achieving favorable pharmacokinetic profiles, including good oral bioavailability and appropriate metabolic stability. nih.gov Some potent inhibitors may suffer from rapid metabolism, limiting their in vivo efficacy. nih.gov For example, while some 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines are potent CSNK2A inhibitors in vitro, their utility in animal models is limited by poor pharmacokinetics. nih.gov Researchers are exploring various strategies to overcome these limitations, such as modifying the chemical structure to block metabolic sites or co-administering the drug with metabolic inhibitors. nih.gov
The potential for off-target effects and long-term toxicity is another significant concern that needs to be carefully evaluated during preclinical development. The mechanism-based inactivation of enzymes by some phenylcyclopropylamine derivatives can lead to irreversible inhibition, which may have long-term consequences. researchgate.net Therefore, a thorough assessment of the safety profile of these compounds is crucial.
Furthermore, the clinical translation of any new drug candidate is a complex and resource-intensive process. nih.gov For nanoparticle-based delivery systems, which are sometimes considered for targeted drug delivery, the interaction with the immune system and the formation of a protein corona can be problematic. nih.gov Overcoming these hurdles requires a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians, to ensure that the most promising compounds are advanced into clinical development.
Q & A
Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate spectra with standardized databases (e.g., NIST Chemistry WebBook) and replicate experiments under identical conditions (solvent, concentration, temperature). Collaborative inter-laboratory studies using shared reference materials reduce instrumental variability .
Experimental Design and Validation
Q. What in vitro models best recapitulate the hepatic metabolism of this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
